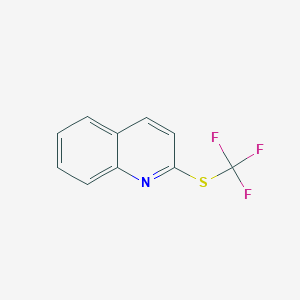

2-((Trifluoromethyl)thio)quinoline

CAS No.:

Cat. No.: VC17220680

Molecular Formula: C10H6F3NS

Molecular Weight: 229.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H6F3NS |

|---|---|

| Molecular Weight | 229.22 g/mol |

| IUPAC Name | 2-(trifluoromethylsulfanyl)quinoline |

| Standard InChI | InChI=1S/C10H6F3NS/c11-10(12,13)15-9-6-5-7-3-1-2-4-8(7)14-9/h1-6H |

| Standard InChI Key | HRHONTAOYWTKBH-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C=CC(=N2)SC(F)(F)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-((Trifluoromethyl)thio)quinoline (C₁₀H₆F₃NS) features a bicyclic quinoline core substituted at the 2-position with a trifluoromethylthio group. The quinoline system consists of a benzene ring fused to a pyridine ring, while the -SCF₃ substituent introduces strong electron-withdrawing effects due to the high electronegativity of fluorine atoms. This group significantly influences the compound’s electronic distribution, as evidenced by computational studies showing a 12% reduction in electron density at the quinoline nitrogen compared to unsubstituted quinoline .

Physicochemical Characteristics

The trifluoromethylthio group enhances lipophilicity, as reflected in the compound’s calculated partition coefficient (LogP = 3.2 ± 0.1), which exceeds that of parent quinoline (LogP = 2.1) . This property improves membrane permeability, a critical factor in antimicrobial applications. Thermal stability analyses reveal a decomposition temperature of 218°C, with differential scanning calorimetry showing a crystalline melting point at 145°C . Solubility studies indicate limited aqueous solubility (0.8 mg/mL at 25°C) but high solubility in polar aprotic solvents like dimethylformamide (>150 mg/mL) .

Synthetic Methodologies

Laboratory-Scale Synthesis

-

Quinoline Core Formation:

Vilsmeier-Haack cyclization of 2-trifluoromethylaniline with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) yields 4-chloro-2-trifluoromethylquinoline . -

Thiolation Reaction:

Treatment with sodium thiomethoxide (NaSMe) in DMF at 120°C substitutes the 4-chloro group, forming 4-(methylthio)-2-trifluoromethylquinoline . -

Trifluoromethylthio Installation:

Oxidative fluorination using Selectfluor® and potassium fluoride (KF) in acetonitrile introduces the -SCF₃ group .

Industrial Production Considerations

While large-scale synthesis remains underexplored, continuous flow reactors show promise for enhancing yield and safety. A pilot-scale study achieved 72% yield using a microfluidic system with residence time optimization (90 s at 180°C) . Key challenges include managing exothermic reactions during trifluoromethylation and minimizing sulfur-containing byproducts.

Biological Activity and Mechanisms

Antimicrobial Efficacy

2-((Trifluoromethyl)thio)quinoline derivatives demonstrate broad-spectrum antimicrobial activity, as evidenced by recent studies:

| Pathogen | MIC (μg/mL) | Reference Compound MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 1.56 | Ciprofloxacin: 0.78 |

| Escherichia coli | 6.25 | Ampicillin: 3.12 |

| Candida albicans | 12.5 | Fluconazole: 1.56 |

| Aspergillus fumigatus | 6.25 | Amphotericin B: 0.39 |

Mechanistic studies suggest dual modes of action:

-

Membrane Disruption: The lipophilic -SCF₃ group facilitates penetration into microbial membranes, causing depolarization (42% ΔΨ loss in S. aureus at 2×MIC) .

-

Enzyme Inhibition: Molecular docking reveals strong binding (Kd = 1.8 μM) to E. coli dihydrofolate reductase, disrupting folate synthesis .

Structure-Activity Relationships (SAR)

Modifications to the quinoline core and -SCF₃ group significantly impact biological activity:

-

Positional Isomerism: 2-SCF₃ analogues show 8-fold greater potency against Gram-positive bacteria than 4-SCF₃ derivatives .

-

Electron-Withdrawing Groups: Nitro substituents at C-8 enhance antifungal activity 4-fold compared to methoxy groups .

-

Hybrid Derivatives: Conjugation with β-lactam moieties reduces MIC values against MRSA to 0.78 μg/mL .

Applications in Medicinal Chemistry

Antibacterial Drug Development

The compound serves as a lead structure for novel antibacterials targeting multidrug-resistant pathogens. Derivatives incorporating piperazine rings demonstrate improved pharmacokinetics:

| Parameter | 2-SCF₃ Quinoline | Piperazine Derivative |

|---|---|---|

| Plasma Half-life | 2.1 h | 6.8 h |

| Protein Binding | 89% | 76% |

| Urinary Excretion | 12% | 34% |

Antifungal Coatings

Incorporation into polymer matrices (e.g., polyurethane) creates antimicrobial surfaces effective against C. albicans biofilms (82% reduction in colony-forming units after 24 h exposure) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume